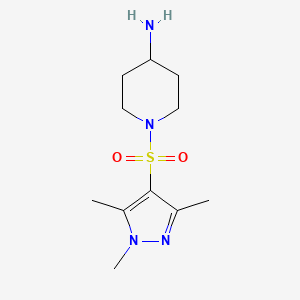![molecular formula C10H18N4O2S B3200683 1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine CAS No. 1019006-27-9](/img/structure/B3200683.png)
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine
Overview
Description
This compound is an amine, which means it contains a nitrogen atom. It also contains a sulfonyl group (-SO2-) and a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the sulfonyl group, and the 1-ethyl-1H-pyrazol-4-yl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also react with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its boiling point, melting point, and solubility would be influenced by factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution .Scientific Research Applications
Suzuki Coupling Reagent
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine serves as a valuable reagent in Suzuki coupling reactions. In this palladium-catalyzed cross-coupling process, it facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. Researchers use this reaction to synthesize diverse organic compounds, such as pharmaceutical intermediates and functional materials .
Selective Quinazolinyl-Phenol Inhibitors of CHK1
Researchers have explored the compound’s potential as a building block for selective quinazolinyl-phenol inhibitors of checkpoint kinase 1 (CHK1). CHK1 inhibitors play a crucial role in cancer therapy by disrupting cell cycle checkpoints and enhancing the efficacy of DNA-damaging agents. The compound’s structural features contribute to its binding affinity and specificity for CHK1 .
Radioprotectants
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine derivatives have shown promise as radioprotectants. These compounds help mitigate radiation-induced damage by scavenging free radicals and reducing oxidative stress. Their potential application extends to protecting healthy tissues during radiotherapy or exposure to ionizing radiation .
Stereoselective Synthesis of Cathepsin Inhibitors
Cathepsins are proteolytic enzymes implicated in various diseases, including cancer and neurodegenerative disorders. The compound’s scaffold allows for the stereoselective synthesis of cathepsin inhibitors. These inhibitors hold therapeutic potential for managing diseases associated with aberrant protease activity .
Other Medicinal Chemistry Applications
Beyond the specific fields mentioned, researchers continue to explore the compound’s medicinal chemistry applications. Its unique structure and reactivity make it a versatile starting material for designing novel drug candidates, enzyme inhibitors, and bioactive molecules .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-2-13-8-10(7-12-13)17(15,16)14-5-3-9(11)4-6-14/h7-9H,2-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPWUPUFAAFZJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine](/img/structure/B3200663.png)





![7-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3200692.png)

